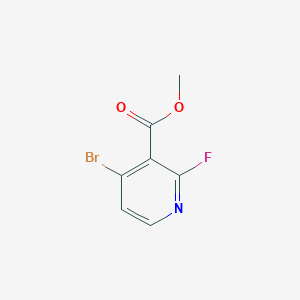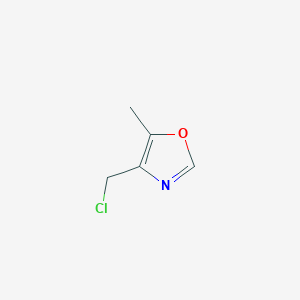
(S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid
Overview
Description
The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The “(S)-4” indicates that it is a specific stereoisomer of this compound. The “tert-Butoxycarbonyl” (often abbreviated as Boc) is a protecting group used in organic synthesis . It is often used to protect amines from unwanted reactions .
Molecular Structure Analysis
The Boc group has a molecular formula of C5H9O2 and a monoisotopic mass of 101.06025 . It is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .Chemical Reactions Analysis
The Boc group can be removed (deprotected) under acidic conditions . The mechanism involves protonation of the carbamate, loss of the tert-butyl cation, and decarboxylation to yield the free amine .Scientific Research Applications
Biocatalyst Inhibition and Fermentation
Carboxylic acids are noted for their role as precursors in various industrial chemicals and are produced fermentatively using engineered microbes. However, they can inhibit microbial growth at concentrations below desired yields, impacting the production of biorenewable fuels and chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).
Antioxidant, Anticancer, and Antimicrobial Applications
Carboxylic acid derivatives from natural sources exhibit various biological activities, including antioxidant, anticancer, and antimicrobial properties. These derivatives are valuable for chemical preparations and have applications in cosmetic, agronomic, and pharmaceutical industries. The study highlights the importance of neo fatty acids and their derivatives in developing bioactive compounds (Dembitsky, 2006).
Environmental Remediation
The detoxification process mediated by carboxylic acids for the reduction of Cr(VI) to Cr(III) is significant due to its environmental implications. This process showcases the potential of carboxylic acids in the remediation of Cr(VI)-contaminated waters/sites, highlighting their role as clean reagents in natural environments and effluents (Jiang et al., 2019).
Drug Synthesis and Medical Applications
Levulinic acid (LEV), a carboxylic acid derivative, is identified as a key building block chemical from biomass. Its derivatives are utilized in synthesizing a variety of value-added chemicals and play a significant role in drug synthesis, particularly in cancer treatment and the creation of medical materials. This indicates the potential of carboxylic acid derivatives in reducing drug synthesis costs and simplifying synthesis steps (Zhang et al., 2021).
Peptide Studies
The paramagnetic amino acid TOAC, a carboxylic acid derivative, has been incorporated into peptides to analyze backbone dynamics and peptide secondary structure. This application is crucial for understanding peptide-protein and peptide-nucleic acid interactions, offering insights into the orientation of peptides in membranes and their interactions with biological molecules (Schreier et al., 2012).
Future Directions
The use of Boc-protected amines and similar compounds is a well-established practice in organic synthesis, particularly in the field of peptide synthesis . Future research may focus on developing more efficient methods for the introduction and removal of the Boc group, as well as exploring new applications for Boc-protected compounds.
Mechanism of Action
Target of Action
The compound is known to be a derivative of piperazine, which is often used in the synthesis of pharmaceuticals and polymers .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group for amines in organic synthesis . The Boc group is stable under basic conditions and can be removed under acidic conditions, revealing the protected amine . This allows for selective reactions to be carried out on other parts of the molecule without affecting the amine group .
Biochemical Pathways
The boc group plays a crucial role in the synthesis of complex molecules, including peptides and other bioactive compounds . The ability to protect and deprotect amines allows for precise control over the synthesis process, enabling the creation of a wide variety of compounds with potential biological activity .
Pharmacokinetics
The boc group is known to be stable and non-reactive under physiological conditions, which could potentially enhance the stability and bioavailability of compounds containing this group .
Result of Action
The primary result of the action of this compound is the protection of amine groups during chemical reactions . This allows for the selective modification of other functional groups in the molecule, leading to the synthesis of a wide variety of complex compounds .
Action Environment
The action of the Boc group is highly dependent on the pH of the environment. It is stable under basic conditions and can be removed under acidic conditions . Therefore, the efficacy and stability of compounds containing a Boc group can be influenced by the pH of the environment .
properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxopiperazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-4-6(8(14)15)11-7(13)5-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXJXLAQYMROED-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(NC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](NC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856258 | |
| Record name | (2S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240586-09-7 | |
| Record name | (2S)-4-(tert-Butoxycarbonyl)-6-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-[(tert-butoxy)carbonyl]-6-oxopiperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



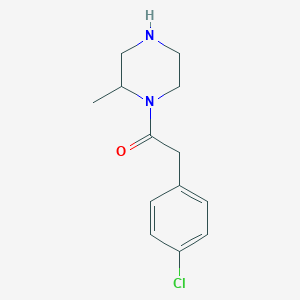

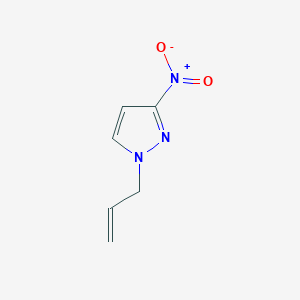
![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)


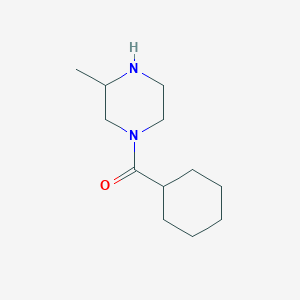

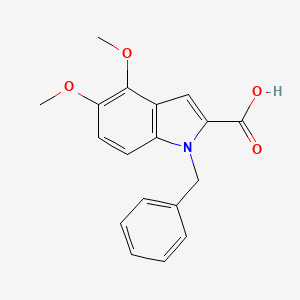
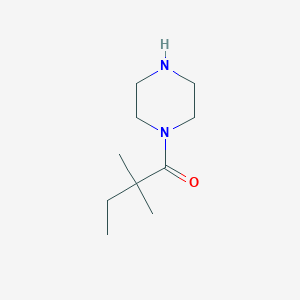
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B3093215.png)

